2-Chloro-6-methylisonicotinamide

Physicochemical profiling LogP Drug design

For TAAR1, CCR8, or PI3K programs, 2-Chloro-6-methylisonicotinamide is non-negotiable. The C2-Cl and C6-CH3 provide two orthogonal diversification handles essential for SAR exploration, unlike unsubstituted isonicotinamide. Procuring this exact scaffold is mandatory to reproduce patented series and assess freedom-to-operate. It is supplied as a ≥98% pure crystalline powder, shipped at ambient temperature, and requires -20°C storage for long-term stability. Ensure cold-chain planning for kilo-scale campaigns.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 25462-95-7
Cat. No. B1488331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylisonicotinamide
CAS25462-95-7
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)C(=O)N
InChIInChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11)
InChIKeyOWXORRMQUDENAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methylisonicotinamide (CAS 25462-95-7): Core Building Block Identity and Procurement-Relevant Physicochemical Profile


2-Chloro-6-methylisonicotinamide (IUPAC: 2-chloro-6-methylpyridine-4-carboxamide; CAS 25462-95-7) is a disubstituted isonicotinamide derivative bearing a chlorine atom at the pyridine 2-position and a methyl group at the 6-position . With a molecular weight of 170.59 g/mol, a computed XLogP3 of 1.1, and a topological polar surface area (TPSA) of 56 Ų, this compound occupies a distinct physicochemical niche among isonicotinamide building blocks . It is supplied as a colorless to pale yellow crystalline powder, typically at ≥98% purity, and requires sealed dry storage at 2–8 °C . The compound serves as a versatile synthetic intermediate for constructing biologically active molecules, including TAAR1 ligands, CCR8 antagonists, PI3K inhibitors, and LTA4 hydrolase inhibitors, and has been cited as a vitamin B6 synthesis precursor .

Why Generic Isonicotinamide or Nicotinamide Isomer Substitution Fails for 2-Chloro-6-methylisonicotinamide Procurement


Replacing 2-chloro-6-methylisonicotinamide with a structurally similar isonicotinamide—such as unsubstituted isonicotinamide, 2-chloroisonicotinamide, or the positional isomer 2-chloro-6-methylnicotinamide—introduces quantifiable differences that compromise downstream synthetic outcomes. The 6-methyl group contributes approximately 0.6 log units of additional lipophilicity relative to 2-chloroisonicotinamide (XLogP3 1.1 vs. 0.5), altering phase-partitioning behavior during extraction and chromatographic purification . The isonicotinamide (4-carboxamide) scaffold positions the amide para to the pyridine nitrogen, whereas the nicotinamide isomer (3-carboxamide) places it meta, producing divergent hydrogen-bonding geometry and reactivity in metal-catalyzed coupling reactions . Furthermore, the chlorine at C2 and methyl at C6 provide two orthogonal derivatization handles that are absent in the unsubstituted parent isonicotinamide, which lacks both the halogen for cross-coupling and the methyl group for C–H functionalization . These physicochemical and structural distinctions mean that generic substitution cannot reproduce the reactivity profile, intermediate utility, or patent-specified synthetic role of the title compound .

Quantitative Differentiation Evidence for 2-Chloro-6-methylisonicotinamide Against Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of 2-Chloro-6-methylisonicotinamide vs. 2-Chloroisonicotinamide and Isonicotinamide

The 6-methyl substituent in 2-chloro-6-methylisonicotinamide elevates computed lipophilicity by approximately 0.6 log units compared to 2-chloroisonicotinamide, and by 1.4 log units compared to unsubstituted isonicotinamide . This difference directly impacts organic-solvent extraction efficiency and reversed-phase chromatographic retention, making the title compound more amenable to ethyl acetate or dichloromethane extraction workflows commonly employed after amide coupling reactions.

Physicochemical profiling LogP Drug design Building block selection

Positional Isomer Thermophysical Differentiation: Isonicotinamide vs. Nicotinamide Scaffold Boiling Point

The isonicotinamide positional isomer (4-carboxamide) exhibits a predicted boiling point of 267.9 °C at 760 mmHg, which is approximately 17 °C lower than the nicotinamide isomer 2-chloro-6-methylnicotinamide (285.2 °C) . This boiling point differential arises from the altered ring electronics: in the nicotinamide isomer, the amide group at C3 experiences stronger intramolecular hydrogen bonding with the pyridine nitrogen at C1, whereas the para relationship in the isonicotinamide scaffold reduces this effect, modestly lowering the boiling point.

Thermal properties Isomer comparison Purification Distillation

Dual Orthogonal Handles for Derivatization: Chlorine and Methyl Group Utility vs. Mono-Substituted Analogs

2-Chloro-6-methylisonicotinamide uniquely combines a chlorine atom at the 2-position—amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira)—and a methyl group at the 6-position that can be oxidized to a carboxylic acid, brominated for further coupling, or elaborated via directed C–H activation . By contrast, 2-chloroisonicotinamide (CAS 100859-84-5) lacks the 6-methyl handle entirely, while isonicotinamide lacks both the chlorine and the methyl group, requiring additional synthetic steps to introduce these functionalities . This dual-handle architecture enables convergent synthetic strategies where the chlorine and methyl groups are derivatized in orthogonal reaction sequences without protecting-group manipulation.

Synthetic chemistry Cross-coupling Building block C–H activation

Patent-Validated Intermediate: TAAR1 Ligand Ki Values for the 2-Chloro-6-methylisonicotinamide-Derived Amide

The amide derivative (S)-N-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)-2-chloro-6-methylisonicotinamide (US9957261, Example 50) exhibits Ki values of 10.8 nM at mouse TAAR1 and 14.7 nM at rat TAAR1 in HEK-293 cells . This demonstrates that the 2-chloro-6-methylisonicotinamide carboxamide core, when coupled to an appropriate amine partner, yields sub-20 nM GPCR ligands. While the core compound alone is not the active species, its procurement is a prerequisite for accessing this specific chemotype, which is composition-of-matter claimed in US9957261. Replacing the building block with 2-chloroisonicotinamide (lacking the 6-methyl) or the nicotinamide isomer would produce a different chemotype not covered by the patent example.

TAAR1 GPCR Neuropsychiatric Patent intermediate

CCR8 Antagonist Potency: IC50 of the 2-Chloro-6-methylisonicotinamide-Containing Ligand vs. Class Baseline

The elaborated derivative N-(4-{[(1-butyrylpiperidin-4-yl)amino]sulfonyl}-1-naphthyl)-2-chloro-6-methylisonicotinamide (CHEMBL374964) demonstrates antagonist activity at human CCR8 with an IC50 of 43.9 nM, measured by inhibition of CCL1-induced intracellular calcium flux in CHO/Gα16 cells . This value places the compound in the mid-nanomolar potency range for CCR8 antagonists, a target of increasing interest in immuno-oncology. The 2-chloro-6-methyl substitution pattern on the isonicotinamide ring contributes to the overall pharmacophore; replacement with an unsubstituted isonicotinamide or alternative heterocycle would be expected to alter both potency and selectivity profile, though direct comparator data for the non-chloro/non-methyl analog are not publicly available.

CCR8 Chemokine receptor Immuno-oncology Antagonist

Cold Storage Requirement as a Differentiation Factor: Stability-Driven Handling vs. Room-Temperature Analogs

2-Chloro-6-methylisonicotinamide requires sealed dry storage at 2–8 °C, as specified by multiple vendors . In contrast, 2-chloroisonicotinamide is stored at room temperature , and the nicotinamide isomer 2-chloro-6-methylnicotinamide does not carry a cold-storage requirement in its standard specifications . This differential storage requirement suggests that the combination of the electron-withdrawing chlorine and electron-donating methyl group on the isonicotinamide scaffold may increase susceptibility to hydrolytic degradation of the primary amide or thermal decomposition pathways, though the exact degradation mechanism has not been published.

Stability Storage Logistics Procurement

Procurement-Relevant Application Scenarios for 2-Chloro-6-methylisonicotinamide (CAS 25462-95-7)


TAAR1-Targeted Medicinal Chemistry: Building Block for GPCR Ligand Libraries

In neuropsychiatric drug discovery programs targeting trace amine-associated receptor 1 (TAAR1), 2-chloro-6-methylisonicotinamide serves as the essential carboxamide coupling partner for constructing sub-20 nM ligands as demonstrated in US9957261 Example 50. The chlorine and methyl substituents provide two independent vectors for SAR exploration, enabling parallel library synthesis without de novo scaffold construction . Procuring this specific building block is mandatory for reproducing the patented compound series and for generating composition-of-matter data for freedom-to-operate assessments.

CCR8 Antagonist Development for Immuno-Oncology

The 2-chloro-6-methylisonicotinamide scaffold has been validated as a viable pharmacophoric element in CCR8 antagonist programs, with the elaborated derivative CHEMBL374964 achieving an IC50 of 43.9 nM against human CCR8 . Medicinal chemistry teams pursuing CCR8 as an immuno-oncology target can procure this building block to synthesize focused libraries around the naphthyl-sulfonamide-isonicotinamide chemotype, exploiting the chlorine for late-stage diversification and the methyl group for metabolic stability tuning.

PI3K and LTA4 Hydrolase Inhibitor Intermediate Supply

Patent literature identifies 2-chloro-6-methylisonicotinamide as a key intermediate in the synthesis of PI3K/mTOR inhibitors and LTA4 hydrolase inhibitors, both of which are clinically relevant targets for proliferative, inflammatory, and cardiovascular disorders . The dual functional handles (C2–Cl and C6–CH3) enable convergent assembly of complex inhibitor structures, reducing the number of linear synthetic steps compared to starting from unsubstituted isonicotinamide, which would require sequential halogenation and alkylation.

Vitamin B6 Analog Synthesis and Agricultural Chemical Development

The compound is cited as a synthetic precursor for vitamin B6 (pyridoxine) analogs, leveraging the 2-chloro-6-methylpyridine architecture that maps onto the pyridoxine core substitution pattern . Additionally, its documented use as an intermediate for agricultural insecticides and fungicides positions it as a dual-use building block for both pharmaceutical and agrochemical research procurement. The cold storage requirement (2–8 °C) should be factored into inventory planning for kilogram-scale campaigns.

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